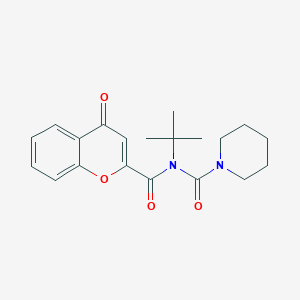

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperidine moiety: This step involves the reaction of the chromene derivative with piperidine, often using coupling reagents such as EDCI or DCC.

tert-Butyl protection: The tert-butyl group is introduced to protect the amine functionality, usually through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives.

Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide: Lacks the tert-butyl group, which may affect its biological activity and stability.

N-(tert-butyl)-N-(4-oxo-4H-chromene-2-carbonyl)morpholine-1-carboxamide: Contains a morpholine ring instead of piperidine, which may alter its chemical properties and reactivity.

Uniqueness

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is unique due to the presence of both the chromene core and the piperidine moiety, along with the tert-butyl protection. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

常见问题

Basic Question: What spectroscopic and crystallographic methods are recommended for structural confirmation of N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify protons and carbons in the tert-butyl group (δ ~1.2 ppm for ¹H), chromene aromatic protons (δ 6.5–8.0 ppm), and carbonyl signals (¹³C ~170 ppm). Coupling patterns can confirm stereochemistry .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : HRMS provides exact mass validation. ESI-MS in positive ion mode is ideal for detecting molecular ions .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for verifying piperidine ring conformation and substituent geometry .

Basic Question: What are the key synthetic challenges in preparing this compound, and how are they addressed?

Answer:

Challenges include:

- Steric Hindrance : The tert-butyl group may slow acylation reactions. Use excess acylating agents (e.g., chromene-2-carbonyl chloride) and prolonged reaction times (12–24 hours) under reflux .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) separates polar byproducts. Prep-HPLC is recommended for final purification .

- Intermediate Stability : Protect reactive intermediates (e.g., using Boc groups for piperidine amines) to prevent degradation. Monitor reactions via TLC or LC-MS .

Advanced Question: How can computational methods predict the biological targets of this compound, and what experimental validation is required?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Prioritize targets with high docking scores (e.g., binding energy < −8 kcal/mol) .

- Pharmacophore Modeling : Identify critical features (e.g., chromene carbonyl as a hydrogen bond acceptor) for activity against specific pathways .

- Validation :

- In vitro assays : Measure IC₅₀ values against purified targets (e.g., kinase inhibition assays).

- Mutagenesis Studies : Modify predicted binding residues to confirm interaction sites .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, use identical ATP concentrations in kinase assays .

- Compound Purity : Verify purity (>95% by HPLC) and stability (e.g., avoid light exposure if chromene is photosensitive) .

- Target Specificity : Perform counter-screens against related targets (e.g., other kinases) to rule off-target effects .

- Data Reproducibility : Replicate experiments in independent labs with blinded analysis .

Advanced Question: What strategies optimize the compound’s stability during storage and in biological assays?

Answer:

- Storage : Store at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Lyophilization enhances long-term stability .

- Buffering : Use pH 7.4 phosphate-buffered saline (PBS) for in vitro assays. Avoid DMSO concentrations >1% to prevent aggregation .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced Question: How can X-ray crystallography address uncertainties in the compound’s stereochemistry?

Answer:

- Crystal Growth : Use vapor diffusion with solvents like dichloromethane/hexane. Additives (e.g., 5% DMSO) may improve crystal quality .

- Data Collection : Resolve high-resolution (<1.2 Å) data using synchrotron radiation. SHELXD or SHELXE can phase the structure .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (<0.05). The Flack parameter confirms absolute configuration .

Basic Question: What analytical techniques are critical for assessing purity and identity post-synthesis?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (deviation <0.4%) .

- Melting Point : A sharp range (e.g., 162–166°C) indicates homogeneity. Compare to literature values .

Advanced Question: How do electron-withdrawing substituents on the chromene moiety influence reactivity?

Answer:

- Electronic Effects : Substituents like halogens increase electrophilicity at the chromene carbonyl, enhancing nucleophilic attack (e.g., by piperidine amines) .

- Kinetic Studies : Monitor reaction rates via NMR. For example, 4-fluoro substitution accelerates acylation by 1.5× compared to unsubstituted chromene .

- Computational Validation : DFT calculations (e.g., Gaussian) can quantify charge distribution and predict reactive sites .

属性

IUPAC Name |

N-tert-butyl-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-20(2,3)22(19(25)21-11-7-4-8-12-21)18(24)17-13-15(23)14-9-5-6-10-16(14)26-17/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXINHVAJHJMALD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。